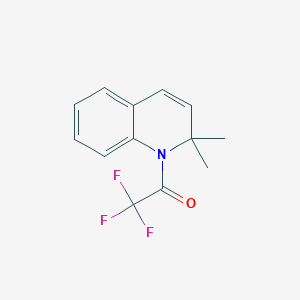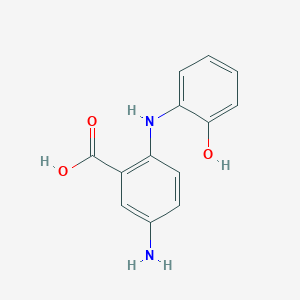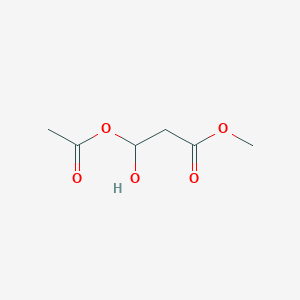
Quinoline, 1,2-dihydro-2,2-dimethyl-1-(trifluoroacetyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinoline, 1,2-dihydro-2,2-dimethyl-1-(trifluoroacetyl)- is a heterocyclic aromatic organic compound. It is a derivative of quinoline, which is known for its versatile applications in industrial and synthetic organic chemistry. Quinoline compounds are essential scaffolds in drug discovery and play a significant role in medicinal chemistry due to their biological and pharmaceutical activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives typically involves classical methods such as the Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad-Limpach protocols . These methods often involve the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols . For the specific synthesis of 1,2-dihydro-2,2-dimethyl-1-(trifluoroacetyl)-quinoline, a common approach involves the reaction of 2-ethynylanilines with an N,O-acetal in the presence of CuBr2 and trifluoroacetic acid (TFA) as catalysts .
Industrial Production Methods
Industrial production of quinoline derivatives often employs large-scale synthesis protocols that are optimized for yield and efficiency. These methods may include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Quinoline, 1,2-dihydro-2,2-dimethyl-1-(trifluoroacetyl)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various hydroquinoline derivatives .
Wissenschaftliche Forschungsanwendungen
Quinoline, 1,2-dihydro-2,2-dimethyl-1-(trifluoroacetyl)- has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of dyes, agrochemicals, and materials science
Wirkmechanismus
The mechanism of action of quinoline, 1,2-dihydro-2,2-dimethyl-1-(trifluoroacetyl)- involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, binding to active sites and interfering with enzymatic activity. Additionally, it can interact with cellular receptors and signaling pathways, modulating biological responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: The parent compound, known for its broad range of biological activities.
2-Hydroxyquinoline: Exhibits unique tautomeric forms and is used in various pharmaceutical applications.
4-Hydroxyquinoline: Known for its antimicrobial properties and used in drug development
Uniqueness
Quinoline, 1,2-dihydro-2,2-dimethyl-1-(trifluoroacetyl)- is unique due to the presence of the trifluoroacetyl group, which imparts distinct chemical properties and enhances its biological activity. This modification can improve the compound’s stability, solubility, and interaction with biological targets, making it a valuable compound in medicinal chemistry .
Eigenschaften
CAS-Nummer |
828938-88-1 |
|---|---|
Molekularformel |
C13H12F3NO |
Molekulargewicht |
255.23 g/mol |
IUPAC-Name |
1-(2,2-dimethylquinolin-1-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C13H12F3NO/c1-12(2)8-7-9-5-3-4-6-10(9)17(12)11(18)13(14,15)16/h3-8H,1-2H3 |
InChI-Schlüssel |
GIGHJCCDFNMYTL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C=CC2=CC=CC=C2N1C(=O)C(F)(F)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-({[(1R)-1-(Naphthalen-1-yl)ethyl]amino}methyl)phenol](/img/structure/B14206693.png)

![N-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]methanimine](/img/structure/B14206705.png)
![2-[(2S,3R,4S)-4-methyl-1-oxaspiro[2.5]octan-2-yl]-1,3-benzothiazole](/img/structure/B14206711.png)
![N-{[6-(3-Hydroxyphenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide](/img/structure/B14206713.png)
![4-[(2,3-Dimethylbutan-2-yl)oxy]-2,3,5,6-tetramethylphenol](/img/structure/B14206721.png)
![1,4-diazabicyclo[2.2.2]octane;dihydroxy(oxo)phosphanium](/img/structure/B14206730.png)



![1-[2-(Methylsulfanyl)phenyl]piperidin-4-one](/img/structure/B14206763.png)

![(10S)-N-[(4-Fluorophenyl)methyl]-3-hydroxy-10-(methylamino)-4-oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a]azepine-2-carboxamide](/img/structure/B14206769.png)
![1,1'-{(2,3-Dimethylbutane-2,3-diyl)bis[(4,1-phenylene)methylene]}dibenzene](/img/structure/B14206783.png)
